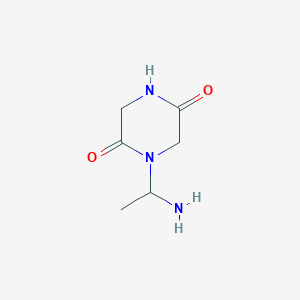

1-(1-Aminoethyl)piperazine-2,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

146511-07-1 |

|---|---|

Molekularformel |

C6H11N3O2 |

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

1-(1-aminoethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C6H11N3O2/c1-4(7)9-3-5(10)8-2-6(9)11/h4H,2-3,7H2,1H3,(H,8,10) |

InChI-Schlüssel |

UXPNNHLTYJAEOX-UHFFFAOYSA-N |

SMILES |

CC(N)N1CC(=O)NCC1=O |

Kanonische SMILES |

CC(N)N1CC(=O)NCC1=O |

Synonyme |

2,5-Piperazinedione, 1-(1-aminoethyl)- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1-(1-aminoethyl)piperazine-2,5-dione, a novel derivative of the versatile piperazine-2,5-dione scaffold. Due to the absence of a direct, documented synthesis for this specific molecule in the current literature, this guide presents a rational, multi-step approach based on well-established chemical transformations. The proposed synthesis involves the initial formation of the piperazine-2,5-dione core, followed by a strategic N-alkylation and a final deprotection step. This document provides detailed, representative experimental protocols, summarizes expected quantitative data, and includes visualizations of the synthetic workflow and related chemical principles to aid researchers in the potential synthesis of this and structurally related compounds.

Introduction

The piperazine-2,5-dione ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. The ability to functionalize this core at the nitrogen and carbon atoms allows for the creation of diverse chemical libraries for drug discovery. This guide focuses on the proposed synthesis of this compound, a compound with potential applications stemming from the introduction of a primary amine on a short alkyl chain at the N1 position.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process, as illustrated in the workflow diagram below. The strategy involves the initial synthesis of the piperazine-2,5-dione core, followed by N-alkylation with a protected aminoethyl group, and concluding with the deprotection of the amine.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocols

The following protocols are representative procedures for each step of the proposed synthesis, adapted from established methodologies for similar transformations.

Step 1: Synthesis of Piperazine-2,5-dione

The piperazine-2,5-dione core can be synthesized via the self-condensation of glycine.

Materials:

-

Glycine

-

Ethylene glycol

Procedure:

-

A mixture of glycine in ethylene glycol is heated to 170 °C with stirring.

-

The reaction is refluxed for 4-6 hours, during which the glycine will dissolve and then a white precipitate of piperazine-2,5-dione will form.

-

The reaction mixture is cooled to room temperature.

-

The precipitate is collected by filtration, washed with a cold solvent such as ethanol or water, and dried under vacuum to yield piperazine-2,5-dione.

Step 2: N-Alkylation of Piperazine-2,5-dione

This step involves the alkylation of the piperazine-2,5-dione with a protected aminoethyl halide. The use of a strong base is typically required to deprotonate the amide nitrogen.

Materials:

-

Piperazine-2,5-dione

-

N-(1-Bromoethyl)carbamic acid tert-butyl ester (Boc-protected 1-bromoethylamine)

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), a solution of piperazine-2,5-dione in anhydrous DMF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The reaction mixture is cooled back to 0 °C, and a solution of N-(1-bromoethyl)carbamic acid tert-butyl ester in anhydrous DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate.

Step 3: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine. This is achieved under acidic conditions.

Materials:

-

tert-Butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

The Boc-protected intermediate is dissolved in dichloromethane.

-

Trifluoroacetic acid is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of water and neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification may be achieved by recrystallization or chromatography if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthetic steps, based on typical yields for analogous reactions found in the literature. Actual yields may vary.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Representative Melting Point (°C) |

| 1 | Self-condensation | Glycine | Piperazine-2,5-dione | 70-85 | >300 |

| 2 | N-Alkylation | Piperazine-2,5-dione | tert-Butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate | 50-70 | 145-155 |

| 3 | Deprotection | tert-Butyl (1-(2,5-dioxopiperazin-1-yl)ethyl)carbamate | This compound | 80-95 | 160-170 |

Logical Relationships in Piperazine-2,5-dione Synthesis

The synthesis of piperazine-2,5-dione derivatives can be broadly categorized based on the strategy for ring formation. The diagram below illustrates these general approaches.

An In-depth Technical Guide on 1-(1-Aminoethyl)piperazine-2,5-dione: A Compound with Limited Publicly Available Data

An extensive search for the chemical properties, experimental protocols, and biological activities of 1-(1-Aminoethyl)piperazine-2,5-dione has revealed a significant lack of specific data for this particular compound in publicly accessible scientific literature and chemical databases.

The user's request is for a detailed technical guide on "this compound". It is crucial to distinguish this molecule from the commercially available and well-documented chemical, N-(2-Aminoethyl)piperazine (AEP) , which has the CAS number 140-31-8. These are structurally different compounds:

-

This compound : This is a derivative of a piperazine-2,5-dione, which is a cyclic diamide. It features an aminoethyl group attached to one of the nitrogen atoms of the dione ring.

-

N-(2-Aminoethyl)piperazine (AEP) : This is a piperazine derivative where an aminoethyl group is attached to one of the nitrogen atoms of the piperazine ring, which does not have the ketone groups present in the dione.

The vast majority of search results pertain to N-Aminoethylpiperazine (AEP) or general piperazine-2,5-dione derivatives, not the specific molecule of interest.

Due to the absence of specific experimental data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

However, to provide some context for researchers, this report will summarize the general chemical properties and biological relevance of the core structure, piperazine-2,5-dione , based on available literature for its derivatives.

The Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a common motif found in numerous natural products and is considered a "privileged scaffold" in medicinal chemistry.[1] These structures are cyclic dipeptides and their derivatives have been shown to possess a wide range of biological activities.

General Synthesis of Piperazine-2,5-dione Derivatives

The synthesis of substituted piperazine-2,5-diones can be generally approached through two main routes: the cyclization of dipeptides or the functionalization of a pre-existing piperazine-2,5-dione core.[1] A conceptual workflow for the synthesis of a substituted piperazine-2,5-dione is illustrated below.

Caption: Conceptual workflow for the synthesis of substituted piperazine-2,5-diones.

Biological and Pharmacological Relevance of Piperazine-2,5-dione Derivatives

Various derivatives of piperazine-2,5-dione have been investigated for their therapeutic potential. For instance, some have been studied for their effects on cartilage regeneration, although the tested compounds showed insignificant activity in one study.[2] In contrast, other research has demonstrated that novel piperazine-2,5-dione analogs bearing an indole moiety exhibit antidepressant, anti-inflammatory, and analgesic properties in vivo.[3] The broad spectrum of biological activities reported for this class of compounds makes them an interesting area for further drug discovery and development.[4]

Data on N-Aminoethylpiperazine (AEP)

For the benefit of researchers who may have encountered ambiguity between the requested compound and AEP, a summary of the key chemical properties of N-Aminoethylpiperazine (CAS 140-31-8) is provided in the table below.

| Property | Value | References |

| Molecular Formula | C6H15N3 | [5][6] |

| Molar Mass | 129.21 g/mol | [5][7] |

| Appearance | Colorless to yellowish liquid | [5][8] |

| Melting Point | -19 °C | [5][6] |

| Boiling Point | 222 °C | [5][8] |

| Density | 0.984 g/cm³ at 20 °C | [5][8] |

| Flash Point | 93 °C (199 °F) | [7][9] |

| Solubility in Water | Miscible | [5][8] |

N-Aminoethylpiperazine is a versatile chemical intermediate used in a variety of applications, including as a curing agent for epoxy resins, in the synthesis of polyamides, and as a corrosion inhibitor.[5][7]

Conclusion

While a comprehensive technical guide on This compound cannot be provided at this time due to a lack of available data, the piperazine-2,5-dione scaffold to which it belongs is of significant interest in medicinal chemistry. Researchers interested in this specific molecule may need to undertake its synthesis and subsequent characterization to determine its chemical properties and biological activity. It is recommended that care is taken to distinguish this compound from the readily available N-Aminoethylpiperazine.

References

- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AMINOETHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 6. Cas 140-31-8,N-Aminoethylpiperazine | lookchem [lookchem.com]

- 7. 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 9. N-AMINOETHYLPIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Elucidation of the Chemical Structure of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the structural elucidation of the novel compound 1-(1-aminoethyl)piperazine-2,5-dione. Due to the absence of this specific molecule in current chemical literature, this document presents a hypothetical, yet scientifically rigorous, pathway for its synthesis and subsequent structural verification. The proposed workflow is grounded in established principles of organic chemistry and state-of-the-art analytical techniques. This guide provides detailed, actionable experimental protocols for synthesis and for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it offers templates for the systematic presentation of quantitative data and visual representations of the proposed synthetic and analytical workflows to aid researchers in the potential characterization of this and similar novel chemical entities.

Proposed Synthesis Pathway

The synthesis of this compound can be hypothetically achieved through a multi-step process. A plausible route involves the initial formation of the piperazine-2,5-dione core, followed by the introduction of the 1-aminoethyl side chain.

A common method for synthesizing the piperazine-2,5-dione scaffold is through the cyclization of amino acid esters.[1][2] For the parent ring, this would involve the self-condensation of glycine ethyl ester. Subsequent N-alkylation with a protected 1-aminoethyl group, followed by deprotection, would yield the target compound.

Structure Elucidation Workflow

Following the proposed synthesis, a systematic workflow is essential to confirm the identity and purity of the final compound. This involves a combination of chromatographic purification and spectroscopic analysis.

Experimental Protocols

Synthesis of Piperazine-2,5-dione (Illustrative)

This protocol is adapted from general methods for the synthesis of diketopiperazines.[1]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add glycine ethyl ester.

-

Solvent and Heating: Add ethylene glycol as a high-boiling solvent. Heat the mixture to 170-180 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure piperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated exact mass of this compound (C₆H₁₁N₃O₂).

Data Presentation

Quantitative data from the structural analysis should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| Value | e.g., t | e.g., 2H | e.g., 7.1 | Piperazine ring CH₂ |

| Value | e.g., s | e.g., 2H | Piperazine ring CH₂ | |

| Value | e.g., q | e.g., 1H | e.g., 6.8 | Ethyl side chain CH |

| Value | e.g., d | e.g., 3H | e.g., 6.8 | Ethyl side chain CH₃ |

| Value | e.g., br s | e.g., 2H | Amino group NH₂ | |

| Value | e.g., br s | e.g., 1H | Piperazine ring NH |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Proposed Assignment |

| Value | C=O (Amide) |

| Value | C=O (Amide) |

| Value | Piperazine ring CH₂ |

| Value | Piperazine ring CH₂ |

| Value | Ethyl side chain CH |

| Value | Ethyl side chain CH₃ |

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | Calculated Value | Observed Value | Value |

Potential Biological Signaling Pathways

While the biological activity of this compound is unknown, many piperazine derivatives exhibit a wide range of pharmacological effects. Should this compound show activity, for instance, as a receptor antagonist, its mechanism could be visualized as follows.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of the novel compound this compound. By following the proposed synthetic strategy and employing the detailed analytical protocols, researchers can systematically approach the characterization of this and other new chemical entities. The structured presentation of data and visual workflows are intended to ensure clarity, reproducibility, and a high standard of scientific rigor in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug development.[1] These cyclic dipeptides are found in numerous natural products and exhibit a wide range of biological activities.[2] The introduction of an aminoethyl substituent at the N1 position of the piperazine-2,5-dione core can significantly influence its physicochemical properties, such as solubility and basicity, and may impart novel pharmacological activities. This guide focuses on the synthesis and spectroscopic characterization of 1-(1-Aminoethyl)piperazine-2,5-dione, providing a foundational resource for researchers working with this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from the analysis of published data for analogous N-substituted and C-substituted piperazine-2,5-diones.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.3-1.5 | Doublet | 3H | -CH(CH ₃)NH₂ | Coupling to the methine proton. |

| ~3.0-3.3 | Quartet | 1H | -CH (CH₃)NH₂ | Coupling to the methyl protons. |

| ~3.4-3.6 | Singlet (broad) | 2H | -NH ₂ | Chemical shift can vary with concentration and temperature. |

| ~3.8-4.0 | Singlet | 2H | C(6)H ₂ | Methylene protons on the piperazine-2,5-dione ring. |

| ~4.1-4.3 | Singlet | 2H | C(3)H ₂ | Methylene protons on the piperazine-2,5-dione ring. |

| ~7.5-8.0 | Singlet (broad) | 1H | N(4)H | Amide proton on the piperazine-2,5-dione ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ ppm) | Assignment | Notes |

| ~18-22 | -CH(C H₃)NH₂ | Methyl carbon of the aminoethyl group. |

| ~45-50 | -C H(CH₃)NH₂ | Methine carbon of the aminoethyl group. |

| ~50-55 | C (3)H₂ | Methylene carbon on the piperazine-2,5-dione ring. |

| ~55-60 | C (6)H₂ | Methylene carbon on the piperazine-2,5-dione ring. |

| ~165-170 | C (2)=O | Carbonyl carbon of the piperazine-2,5-dione ring. |

| ~170-175 | C (5)=O | Carbonyl carbon of the piperazine-2,5-dione ring. |

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z | Ion Species |

| ESI-MS | [M+H]⁺ | Protonated molecule |

| ESI-MS | [M+Na]⁺ | Sodiated molecule |

| HRMS | Calculated exact mass | For elemental composition confirmation |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Sharp | N-H stretch (primary amine) |

| ~3200-3300 | Medium, Broad | N-H stretch (amide) |

| ~2850-2950 | Medium | C-H stretch (aliphatic) |

| ~1650-1680 | Strong | C=O stretch (amide I)[6] |

| ~1510-1550 | Medium | N-H bend (amide II) |

| ~1400-1450 | Medium | C-H bend (aliphatic) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of N-substituted piperazine-2,5-diones can be achieved through various methods, including the alkylation of a pre-formed piperazine-2,5-dione ring or by cyclization of a linear dipeptide precursor.[7] A common approach involves the N-alkylation of piperazine-2,5-dione.

Materials:

-

Piperazine-2,5-dione

-

1-Azido-1-chloroethane

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triphenylphosphine (PPh₃)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation: To a solution of piperazine-2,5-dione (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes. Add a solution of 1-azido-1-chloroethane (1.2 equivalents) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield 1-(1-azidoethyl)piperazine-2,5-dione.

-

Staudinger Reduction: Dissolve the azido intermediate in a mixture of THF and water. Add triphenylphosphine (1.5 equivalents) and stir the reaction at room temperature for 12 hours.

-

Final Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher field spectrometer.

-

The sample is to be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Low-resolution mass spectra are to be obtained using an electrospray ionization (ESI) source.

-

High-resolution mass spectrometry (HRMS) is to be performed to confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

IR spectra are to be recorded on a Fourier-transform infrared (FTIR) spectrometer using either a thin film on a salt plate or as a KBr pellet.

-

Wavenumbers are to be reported in cm⁻¹.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Hypothetical Signaling Pathway Inhibition

Piperazine derivatives have been investigated for their potential to modulate various signaling pathways. The diagram below illustrates a hypothetical mechanism where a this compound derivative could inhibit a generic kinase signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(1-Aminoethyl)piperazine-2,5-dione

IUPAC Name: 1-(1-Aminoethyl)piperazine-2,5-dione

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted piperazine-2,5-dione. Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic dipeptides that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse biological activities. These activities include anti-inflammatory, anti-depressant, and analgesic effects. This document details the synthesis, chemical properties, and known biological activities of this class of compounds, with a focus on providing researchers, scientists, and drug development professionals with a thorough understanding of their potential therapeutic applications. The guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction

Piperazine-2,5-diones are a prominent class of heterocyclic compounds that are structurally related to cyclic dipeptides. Their rigid scaffold and the ability to introduce diverse substituents at various positions make them attractive candidates for the development of novel therapeutic agents. The introduction of an aminoethyl group at the N1 position of the piperazine-2,5-dione core is anticipated to modulate the compound's physicochemical properties and biological activity. This guide focuses on the specific derivative, this compound, and provides a detailed exploration of its chemical and biological characteristics.

Chemical Properties and Synthesis

The fundamental properties of the parent compound, piperazine-2,5-dione, and the related N-aminoethylpiperazine are summarized below. These properties provide a baseline for understanding the characteristics of this compound.

Table 1: Physicochemical Properties of Piperazine-2,5-dione and N-Aminoethylpiperazine

| Property | Piperazine-2,5-dione | N-Aminoethylpiperazine |

| CAS Number | 106-57-0[1][2][3][4] | 140-31-8[5][6][7] |

| Molecular Formula | C₄H₆N₂O₂[1][2][3] | C₆H₁₅N₃[8] |

| Molecular Weight | 114.10 g/mol [2][4] | 129.21 g/mol [8] |

| Appearance | Solid | Colorless to yellowish liquid[8] |

| Melting Point | 311-312 °C[3] | -19 °C[8] |

| Boiling Point | Decomposes | 222 °C[8] |

| Solubility | Soluble in water | Miscible in water[8] |

Synthesis of Piperazine-2,5-diones

The synthesis of the piperazine-2,5-dione core can be achieved through the cyclization of amino acids. A general method involves heating an amino acid, such as glycine, in a high-boiling point solvent like ethylene glycol.

Experimental Protocol: Synthesis of Piperazine-2,5-dione

-

Reactants: Glycine, Ethylene glycol.

-

Procedure:

-

Characterization: The resulting piperazine-2,5-dione can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

The synthesis of N-substituted piperazine-2,5-diones can be accomplished by reacting the piperazine-2,5-dione core with an appropriate electrophile or through the cyclization of N-substituted amino acid precursors.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented, the broader class of piperazine-2,5-dione derivatives has been shown to exhibit a range of biological activities.

Table 2: Reported Biological Activities of Piperazine-2,5-dione Derivatives

| Activity | Description | Reference |

| Anti-depressant | Certain derivatives have shown significant anti-depressant effects in preclinical models, comparable to known drugs like fluoxetine.[10] | [10] |

| Anti-inflammatory | Some analogs exhibit anti-inflammatory properties.[10] | [10] |

| Analgesic | Analgesic effects have also been reported for this class of compounds.[10] | [10] |

Experimental Protocol: In Vivo Anti-depressant Activity (Forced Swim Test)

-

Animal Model: Mice are commonly used for this assay.

-

Procedure:

-

The test compound is administered to the animals at a specific dose (e.g., 10 mg/kg).[10]

-

After a set period, the mice are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is recorded over a specific time frame.

-

A decrease in the duration of immobility is indicative of an anti-depressant effect.[10]

-

-

Data Analysis: The percentage decrease in immobility is calculated and compared to a control group and a positive control (e.g., fluoxetine).[10]

Signaling Pathways and Experimental Workflows

The mechanism of action for the anti-depressant and anti-inflammatory effects of piperazine-2,5-dione derivatives may involve modulation of various signaling pathways. Further research is needed to elucidate the precise molecular targets.

Diagram 1: General Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Diagram 2: Hypothetical Signaling Pathway for Anti-inflammatory Action

Caption: A potential mechanism for the anti-inflammatory effects of piperazine-2,5-dione derivatives.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While further investigation into the specific properties of this derivative is required, the established biological activities of related piperazine-2,5-diones provide a strong rationale for its continued exploration in drug discovery programs. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute further studies to fully characterize the pharmacological profile of this promising molecule.

References

- 1. 2,5-Piperazinedione [webbook.nist.gov]

- 2. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Piperazineethanamine [webbook.nist.gov]

- 8. AMINOETHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Piperazine-2,5-dione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine-2,5-dione core, a cyclic dipeptide scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Its rigid conformation and the potential for diverse substitutions at various positions make it an attractive starting point for the discovery of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered piperazine-2,5-dione derivatives, with a focus on their potential as antioxidant, anti-inflammatory, and anticancer agents.

Synthetic Strategies for Novel Piperazine-2,5-dione Derivatives

The synthesis of piperazine-2,5-dione derivatives can be broadly categorized into two main approaches: the cyclization of dipeptides and the modification of a pre-existing piperazine-2,5-dione core.[1] The latter approach, often involving condensation reactions, offers a versatile platform for creating diverse libraries of compounds.

General Procedure for the Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

A common and effective method for synthesizing 1,4-disubstituted piperazine-2,5-dione derivatives involves a multi-step process that can be adapted to produce a wide range of analogs. The following is a representative protocol:

Experimental Protocol: Synthesis of 1,4-Disubstituted Piperazine-2,5-dione Derivatives

-

Step 1: Synthesis of the Piperazine-2,5-dione Core: The synthesis can be initiated by the self-condensation of an amino acid, such as glycine, in a high-boiling solvent like ethylene glycol at elevated temperatures (e.g., 170-175°C).[2]

-

Step 2: N-Acylation: The piperazine-2,5-dione core is then subjected to N-acylation. For instance, the core can be reacted with an appropriate acyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF).

-

Step 3: N-Arylation/Alkylation: The second nitrogen atom can be functionalized through arylation or alkylation using a suitable halide in the presence of a base and catalyst.

-

Purification: The final products are typically purified using column chromatography on silica gel with an appropriate eluent system (e.g., petroleum ether-ethyl acetate).

Characterization: The structure and purity of the synthesized compounds are confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Symmetrical and Unsymmetrical Bis-arylidene Derivatives

Unsymmetrical bis-arylidene derivatives of piperazine-2,5-dione can be prepared in a stepwise fashion using 1,4-diacetylpiperazine-2,5-dione as the starting material.[3]

Experimental Protocol: Synthesis of Unsymmetrical Bis-arylidene Piperazine-2,5-diones [3]

-

Step 1: Mono-arylidene Formation: 1,4-Diacetylpiperazine-2,5-dione is reacted with one equivalent of an aromatic aldehyde to form a mono-arylidene derivative.

-

Step 2: Second Aldehyde Condensation: The mono-arylidene intermediate is then reacted with a different aromatic aldehyde in the presence of a base like triethylamine in DMF to yield the unsymmetrical bis-arylidene product.

-

Purification: The product is isolated by filtration and purified by recrystallization.

Biological Evaluation of Novel Piperazine-2,5-dione Derivatives

The diverse chemical space accessible through the synthesis of piperazine-2,5-dione derivatives has led to the discovery of compounds with a wide range of biological activities. This section details the experimental protocols for evaluating their antioxidant, anticancer, and anti-inflammatory properties.

Antioxidant Activity

Several novel 1,4-disubstituted piperazine-2,5-dione derivatives have been identified as potent antioxidants. Their mechanism of action often involves the modulation of the IL-6/Nrf2 signaling pathway.

Experimental Protocol: Evaluation of Antioxidant Activity

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are a commonly used model to assess neuroprotective and antioxidant effects. The cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Assay (MTT Assay):

-

Seed SH-SY5Y cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of the piperazine-2,5-dione derivatives for a specified period (e.g., 24-48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Pre-treat SH-SY5Y cells with the test compounds.

-

Induce oxidative stress by adding a ROS-generating agent, such as hydrogen peroxide (H₂O₂).

-

Incubate the cells with a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Presentation: Antioxidant Activity of Representative Piperazine-2,5-dione Derivatives

| Compound | Substituents | IC₅₀ (µM) for Antioxidant Activity | Reference |

| 9r | 1-(3,5-dimethoxyphenyl)-4-(3-cyclopentylpropanoyl) | Potent antioxidant activity | |

| 9h | 1-(3,5-dimethoxyphenyl)-4-(4-fluorobenzoyl) | Moderate antioxidant activity | |

| 9j | 1-(3,5-dimethoxyphenyl)-4-(4-(tert-butyl)benzoyl) | Moderate antioxidant activity |

Anticancer Activity

The anticancer potential of piperazine-2,5-dione derivatives has been demonstrated against various cancer cell lines.

Experimental Protocol: Evaluation of Anticancer Activity [4]

-

Cell Lines: A panel of human cancer cell lines, such as AsPC-1 and SW1990 (pancreatic cancer), can be used.[5]

-

Cell Viability Assay (CCK8 Assay):

-

Seed cancer cells in 96-well plates.

-

Treat the cells with different concentrations of the test compounds for 72 hours.

-

Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is then calculated.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cancer cells with the test compounds.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation: Anticancer Activity of a Tryptamine-Piperazine-2,5-dione Conjugate [5]

| Compound | Cancer Cell Lines | IC₅₀ (µM) | Reference |

| 6h | AsPC-1, SW1990 | 6 ± 0.85 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of piperazine derivatives can be assessed using in vivo models.

Experimental Protocol: Evaluation of Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Induction of Inflammation: Inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of the animals.

-

Drug Administration: Administer the test compounds orally or intraperitoneally at a specific dose one hour before the carrageenan injection.

-

Measurement of Paw Edema: Measure the paw volume or thickness at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the biological activities of piperazine-2,5-dione derivatives is crucial for their further development as therapeutic agents.

The IL-6/Nrf2 Positive-Feedback Loop in Antioxidant Activity

Several antioxidant piperazine-2,5-dione derivatives have been shown to exert their protective effects by modulating the IL-6/Nrf2 signaling pathway.[6] Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) plays a critical role in the cellular antioxidant defense system.

Nrf2 is a potent activator of IL-6 gene transcription.[6] In turn, IL-6 can promote cell survival by activating downstream signaling pathways. This creates a positive-feedback loop that enhances the cellular antioxidant response.[7]

Caption: The IL-6/Nrf2 signaling pathway in oxidative stress.

Anticancer Mechanism of Action

The anticancer activity of piperazine-2,5-dione derivatives can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the ERK and AKT pathways.[8]

Experimental and Drug Discovery Workflow

The discovery of novel piperazine-2,5-dione derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Drug discovery workflow for piperazine-2,5-dione derivatives.

Conclusion

The piperazine-2,5-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the creation of large and diverse compound libraries, leading to the identification of molecules with potent antioxidant, anticancer, and anti-inflammatory activities. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways like the IL-6/Nrf2 axis, provides a rational basis for the design of next-generation piperazine-2,5-dione-based drugs. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting and promising area of medicinal chemistry.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Nrf2 Induces Interleukin-6 (IL-6) Expression via an Antioxidant Response Element within the IL-6 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-6 Reduces β-Cell Oxidative Stress by Linking Autophagy With the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Biological Screening of Piperazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including a flexible core and the presence of two nitrogen atoms, allow for extensive structural modifications to modulate pharmacokinetic and pharmacodynamic profiles.[1][2][3] This technical guide provides an in-depth overview of the preliminary biological screening of piperazine derivatives, focusing on their anticancer, antimicrobial, and antipsychotic activities. It includes detailed experimental protocols, summarized quantitative data, and visual workflows to aid researchers in the early stages of drug discovery and development.

Anticancer Activity of Piperazine Derivatives

Piperazine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[4][5][6] The mechanism of action often involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases, cell cycle progression, and topoisomerases.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a selection of piperazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| C-4 | A-549 (Lung) | 33.20 | [4] |

| C-5 | A-549 (Lung) | 21.22 | [4] |

| C-14 | MIAPaCa-2 (Pancreatic) | <1 | [4] |

| Compound 17 | MDA-MB-231 (Breast) | 2.3 ± 0.2 | [6] |

| Compound 29 | HCT-116 (Colon) | 3.0 | [6] |

| Compound 29 | Colo-205 (Colon) | 1.0 | [6] |

| Compound 5b | UO-31 (Renal) | 0.16 | [7] |

| Compound 5b | HS 578T (Breast) | 2.0 | [7] |

| Vindoline Derivative 23 | MDA-MB-468 (Breast) | 1.00 | [5] |

| Vindoline Derivative 25 | HOP-92 (Lung) | 1.35 | [5] |

Note: This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Antimicrobial Activity of Piperazine Derivatives

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have shown promise as potent antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of selected piperazine derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | S. aureus | 16 | [11] |

| Compound 6c | S. aureus | 16 | [11] |

| Compound 6d | S. aureus | 16 | [11] |

| Compound 6d | B. subtilis | 16 | [11] |

| Compound 7b | B. subtilis | 16 | [11] |

| Compound 6c | E. coli | 8 | [11] |

| RL-308 | S. flexineri | 2 | [12] |

| RL-308 | S. aureus | 4 | [12] |

| RL-308 | MRSA | 16 | [12] |

| Compound 8 | E. coli | 125-500 | [8] |

| Compound 9 | S. aureus | 250 | [8] |

Note: This table presents a selection of data from various sources. Direct comparison between compounds from different studies should be made with caution.

Antipsychotic Activity of Piperazine Derivatives

Many successful antipsychotic drugs incorporate a piperazine moiety, which often plays a crucial role in their interaction with dopamine D2 and serotonin 5-HT2A receptors.[13][14][15] The balance of activity at these receptors is a key determinant of the therapeutic efficacy and side-effect profile of antipsychotic agents.

Quantitative Data: Receptor Binding Affinity

The following table presents the receptor binding affinities (Ki in nM) of selected piperazine-containing antipsychotic compounds for dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |

| Aripiprazole | 0.34 | 3.4 | [16] |

| Olanzapine | 11 | 4 | [15] |

| Risperidone | 3.1 | 0.12 | [15] |

| Quetiapine | 297 | 118 | [15] |

| Compound 11 | High Affinity | High Affinity | [17] |

| Compound 3w | High Affinity | High Affinity | [18] |

Note: "High Affinity" is stated in the source abstract without a specific Ki value. This table provides examples of well-characterized drugs to illustrate the target binding profiles of antipsychotic piperazines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. This section provides generalized protocols for the key assays mentioned in this guide.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Screening: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

-

Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the piperazine compound to each well. A control with the solvent and a standard antibiotic should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger diameter indicates greater antimicrobial activity.

In Vitro Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Serial Dilution: Perform a serial two-fold dilution of the piperazine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antipsychotic Activity Screening: Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor, in this case, dopamine D2 and serotonin 5-HT2A receptors.

Protocol:

-

Receptor Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT2A receptors).

-

Incubation: Incubate the cell membranes with a radiolabeled ligand that is known to bind to the receptor and various concentrations of the test piperazine compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Radioactivity Measurement: Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.

-

Data Analysis: Determine the ability of the test compound to displace the radioligand from the receptor. Calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand) and then convert it to a Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery. The following diagrams were created using the DOT language.

General Workflow for Preliminary Biological Screening

Figure 1: General Workflow for Preliminary Biological Screening of Piperazine Compounds.

Experimental Workflow for In Vitro Anticancer Screening

Figure 2: Workflow for In Vitro Anticancer Screening (MTT Assay).

Dopamine and Serotonin Receptor Signaling in Antipsychotic Action

Figure 3: Simplified Signaling of Dopamine D2 and Serotonin 5-HT2A Receptors.

Conclusion

This technical guide provides a foundational understanding of the preliminary biological screening of piperazine compounds. The versatility of the piperazine scaffold continues to make it a valuable starting point for the design of novel therapeutics with a wide range of biological activities. The provided experimental protocols and comparative data tables serve as a resource for researchers to design and interpret their own screening assays. Future research in this area will likely focus on the development of more selective and potent piperazine derivatives with improved pharmacokinetic profiles and reduced off-target effects.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. museonaturalistico.it [museonaturalistico.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijcmas.com [ijcmas.com]

- 13. Synthesis and affinities for dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)-piperazines as cyclic butyrophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Aripiprazole - Wikipedia [en.wikipedia.org]

- 17. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physicochemical Characterization of Aminoethyl-piperazinediones: A Technical Guide

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Its derivatives, including aminoethyl-piperazinediones, are of significant interest to researchers due to their potential for forming multiple hydrogen bonds and their tunable physicochemical properties. A thorough understanding and early assessment of these properties are paramount in the drug discovery process. Key characteristics such as solubility, lipophilicity, ionization state (pKa), and chemical stability dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Neglecting this characterization can lead to the failure of otherwise promising drug candidates in later, more expensive stages of development.[2]

This technical guide provides a comprehensive overview of the core physicochemical characterization workflow for novel aminoethyl-piperazinedione series. It details standardized experimental protocols, presents data in a comparative format, and offers visual workflows to aid researchers, scientists, and drug development professionals in establishing a robust characterization cascade for their compounds.

General Synthetic Pathway

The synthesis of aminoethyl-piperazinediones can be approached through various routes. A common strategy involves the N-alkylation of a piperazinedione core with a suitable protected aminoethyl electrophile, followed by a deprotection step. The specific reagents and conditions can be adapted based on the desired substitution patterns on the piperazinedione ring and the aminoethyl moiety.

Caption: Generalized synthetic workflow for aminoethyl-piperazinediones.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can hinder absorption from the gastrointestinal tract and create challenges for intravenous formulation. Both kinetic and thermodynamic solubility assays are valuable; the former is higher-throughput and suitable for early screening, while the latter provides a more accurate measure of a compound's true solubility at equilibrium.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Dilution: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final nominal concentration of 100 µM with 1% DMSO.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or HPLC-UV by comparing the response to a standard curve prepared in a 50:50 acetonitrile:water mixture.

Caption: Experimental workflow for kinetic solubility determination.

Data Presentation: Solubility of Example Compounds

| Compound ID | Kinetic Solubility at pH 7.4 (µM) | Thermodynamic Solubility at pH 7.4 (µM) |

| AEPD-001 | 85 | 62 |

| AEPD-002 | > 200 | 188 |

| AEPD-003 | 15 | 9 |

| AEPD-004 | 112 | 95 |

Lipophilicity (LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, heavily influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[1] For ionizable compounds like aminoethyl-piperazinediones, the distribution coefficient (LogD) at a physiological pH of 7.4 is a more relevant descriptor than the partition coefficient (LogP), as it accounts for all ionic species.[3]

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Use n-octanol as the lipid phase and PBS (pH 7.4) as the aqueous phase. Pre-saturate each solvent with the other by mixing and allowing them to separate overnight.

-

Compound Addition: Add a known amount of the test compound (from a DMSO stock) to a vial containing equal volumes (e.g., 1 mL each) of the pre-saturated n-octanol and PBS. The final concentration should be analytically tractable and below the compound's solubility limit in either phase.

-

Equilibration: Tightly cap the vial and shake vigorously for 1-2 hours at room temperature to ensure complete partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

-

Analysis: Carefully sample an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using LC-MS/MS or HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Caption: Shake-flask workflow for experimental LogD determination.

Data Presentation: Lipophilicity of Example Compounds

| Compound ID | cLogP (Calculated) | LogD at pH 7.4 (Experimental) |

| AEPD-001 | 2.1 | 0.5 |

| AEPD-002 | 1.5 | -0.2 |

| AEPD-003 | 3.8 | 2.1 |

| AEPD-004 | 2.5 | 0.9 |

Ionization Constant (pKa)

The pKa value defines the pH at which a compound is 50% ionized. Aminoethyl-piperazinediones are basic compounds and are expected to have two pKa values corresponding to the two nitrogen atoms of the piperazine ring.[4][5] The ionization state at physiological pH is crucial as it affects solubility, permeability, and target engagement. Potentiometric titration is a precise method for determining pKa values.[6][7]

Experimental Protocol: Potentiometric Titration

-

Compound Preparation: Accurately weigh and dissolve the test compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.[6]

-

System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10) at the desired temperature (e.g., 25°C).

-

Titration: Place the compound solution in a thermostatted vessel under constant stirring. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).

-

Data Recording: Record the pH value after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa values from the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Data Presentation: pKa Values of Example Compounds

| Compound ID | pKa₁ (Experimental) | pKa₂ (Experimental) |

| AEPD-001 | 8.1 | 3.5 |

| AEPD-002 | 8.5 | 3.9 |

| AEPD-003 | 7.9 | 3.3 |

| AEPD-004 | 8.2 | 3.6 |

Chemical Stability

Chemical stability assesses the susceptibility of a compound to degradation under various conditions, which is crucial for determining its shelf-life and in vivo fate.[2] Instability in acidic conditions, for instance, could preclude oral administration.[8] A standard assay involves incubating the compound in buffers of different pH values and monitoring its concentration over time.[9][10]

Experimental Protocol: pH-Dependent Chemical Stability

-

Buffer Preparation: Prepare aqueous buffers at relevant pH values, such as pH 2.0 (simulating gastric fluid), pH 7.4 (physiological), and pH 9.0 (basic).

-

Incubation: Add the test compound (from a DMSO stock, final DMSO <1%) to each buffer to a final concentration of 1-5 µM. Incubate the solutions at a constant temperature, typically 37°C.[10]

-

Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each incubation mixture.

-

Reaction Quenching: Immediately quench the degradation by adding the aliquot to a 2-3 fold volume of cold acetonitrile or methanol containing an internal standard. This also precipitates buffer salts.

-

Analysis: Centrifuge the quenched samples to remove precipitates. Analyze the supernatant by LC-MS to determine the percentage of the parent compound remaining relative to the T₀ sample.

-

Calculation: Plot the natural logarithm of the percent remaining versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) is calculated as 0.693/k.

Caption: Experimental workflow for chemical stability assessment.

Data Presentation: Chemical Stability of Example Compounds

| Compound ID | Half-life (t₁/₂) at pH 2.0 (hours) | Half-life (t₁/₂) at pH 7.4 (hours) | Half-life (t₁/₂) at pH 9.0 (hours) |

| AEPD-001 | > 48 | > 48 | 35 |

| AEPD-002 | > 48 | > 48 | > 48 |

| AEPD-003 | 2.5 | > 48 | 18 |

| AEPD-004 | > 48 | > 48 | 41 |

References

- 1. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Concept Life Sciences | Assay Card | Chemical Stability [conceptlifesciences.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uregina.ca [uregina.ca]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. enamine.net [enamine.net]

Potential Research Applications of 1-(1-Aminoethyl)piperazine-2,5-dione: A Technical Guide

Disclaimer: Direct research on 1-(1-Aminoethyl)piperazine-2,5-dione is limited in publicly available scientific literature. This guide is based on the known synthesis, biological activities, and experimental evaluation of the broader class of piperazine-2,5-dione derivatives. The information presented here is intended to provide a foundational understanding and potential avenues for research.

Introduction

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, cyclic dipeptide structure allows for the precise spatial orientation of substituents, making it an attractive template for drug design. The introduction of an aminoethyl group at the N1 position of this scaffold, creating this compound, offers a unique combination of a rigid core and a flexible, reactive side chain. This structural feature suggests a wide range of potential research applications, from the development of novel therapeutics to the creation of new biochemical probes. This technical guide will explore the potential synthesis, research applications, and experimental evaluation of this compound, drawing parallels from closely related analogs.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from the commercially available piperazine-2,5-dione. A common method for N-alkylation of the piperazine-2,5-dione core involves reaction with a suitable electrophile in the presence of a base. To introduce the 1-aminoethyl moiety, a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide, could be used. The phthalimide protecting group can then be removed by hydrazinolysis to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Potential Research Applications

Based on the biological activities reported for various piperazine-2,5-dione derivatives, this compound could be investigated for the following applications:

-

Anti-inflammatory Agents: Many piperazine-2,5-dione analogs have demonstrated anti-inflammatory properties.[3] The title compound could be explored for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

-

Anticancer Therapeutics: The piperazine-2,5-dione scaffold is present in some anticancer agents. The aminoethyl side chain could be functionalized to target specific cancer-related proteins or to enhance cellular uptake.

-

Neurological Drug Discovery: Derivatives of piperazine-2,5-dione have shown activity as anti-depressants and analgesics.[3] The potential of this compound to modulate neurotransmitter systems or neuronal signaling pathways warrants investigation.

-

Antimicrobial Agents: The piperazine moiety is a common feature in many antimicrobial drugs. The title compound could be screened for activity against a panel of bacterial and fungal pathogens.[4]

-

Chemical Probes and Ligands: The primary amine on the aminoethyl side chain provides a handle for conjugation to fluorescent dyes, affinity tags, or solid supports. This would enable the development of chemical probes to study biological systems or for use in affinity chromatography to isolate binding partners.

Hypothetical Signaling Pathway Modulation

Some piperazine-2,5-dione derivatives have been shown to exert their antioxidant effects via the IL-6/Nrf2 loop pathway.[5] It is plausible that this compound could modulate this or similar pathways.

Caption: Hypothetical signaling pathway modulation by this compound.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following tables summarize data for related piperazine-2,5-dione derivatives from published studies. This data can serve as a benchmark for future investigations.

Table 1: In Vitro Cytotoxicity of Piperazine-2,5-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 2e | - | - | [3] |

| Compound 2q | - | - | [3] |

| Alaptide | THP-1 | >20 | [6] |

| Alaptide | SW982 | >30 | [6] |

| Alaptide | Porcine Chondrocytes | >30 | [6] |

Note: Specific IC50 values for compounds 2e and 2q were not provided in the abstract, but they were noted to have significant effects.[3]

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Piperazine-2,5-dione Derivatives

| Compound | Assay | Dose (mg/kg) | % Inhibition/Effect | Reference |

| Compound 2e | Forced Swim Test (antidepressant) | 10 | 70.2% decrease in immobility | [3] |

| Compound 2q | Forced Swim Test (antidepressant) | 10 | 71.2% decrease in immobility | [3] |

| Fluoxetine | Forced Swim Test (antidepressant) | 10 | 67.9% decrease in immobility | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the biological activity of this compound.

MTT Cytotoxicity Assay

This assay is used to assess the effect of the compound on cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of the compound in rodents.

Materials:

-

Wistar rats (180-200 g)

-

1% Carrageenan solution in saline

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Positive control (e.g., Indomethacin)

Procedure:

-

Divide the rats into groups (n=6): vehicle control, positive control, and test compound groups (different doses).

-

Administer the test compound or controls orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

While direct experimental data on this compound is scarce, the established biological activities of the piperazine-2,5-dione scaffold suggest that this compound holds significant potential for various research applications, particularly in the fields of anti-inflammatory, anticancer, and neurological drug discovery. The synthetic route is feasible, and established experimental protocols can be readily adapted to evaluate its biological profile. Further investigation into this specific derivative is warranted to fully elucidate its therapeutic potential.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Piperazine-2,5-diones, also known as diketopiperazines, are a class of cyclic dipeptides that form a key structural motif in a variety of biologically active natural products and synthetic compounds. The functionalization of the piperazine-2,5-dione scaffold, particularly at the nitrogen atoms, allows for the generation of diverse molecular architectures with potential applications in drug discovery and development. This protocol details a proposed method for the synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione, a derivative featuring a primary amine on an ethyl substituent at the N1 position.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process:

-

Step 1: Synthesis of Piperazine-2,5-dione. The foundational piperazine-2,5-dione ring is synthesized via the thermal cyclodimerization of glycine.

-

Step 2: N-Alkylation. The piperazine-2,5-dione is then N-alkylated using N-(2-bromoethyl)phthalimide. The phthalimide group serves as a protecting group for the primary amine of the ethylamino side chain to prevent unwanted side reactions.

-

Step 3: Deprotection. The final step involves the removal of the phthalimide protecting group by hydrazinolysis to yield the target compound, this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier |

| Glycine | C₂H₅NO₂ | 75.07 | Sigma-Aldrich |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | Fisher Scientific |

| Piperazine-2,5-dione | C₄H₆N₂O₂ | 114.10 | Synthesized in Step 1 |

| N-(2-Bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | Alfa Aesar |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Acros Organics |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | EMD Millipore |

| Hydrazine monohydrate | H₆N₂O | 50.06 | Sigma-Aldrich |

| Ethanol | C₂H₆O | 46.07 | VWR Chemicals |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | J.T. Baker |

| Hydrochloric Acid (HCl) | HCl | 36.46 | EMD Millipore |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Sigma-Aldrich |

Table 2: Summary of Reaction Conditions

| Step | Reaction | Solvent | Temperature (°C) | Reaction Time (h) | Key Reagents |

| 1 | Cyclodimerization | Ethylene Glycol | 170-180 | 4-6 | Glycine |

| 2 | N-Alkylation | Anhydrous DMF | 0 to 25 | 12-18 | Piperazine-2,5-dione, NaH, N-(2-Bromoethyl)phthalimide |

| 3 | Deprotection | Ethanol | 80 (Reflux) | 4-8 | 1-[1-(Phthalimido)ethyl]piperazine-2,5-dione, Hydrazine monohydrate |

Experimental Protocols

Step 1: Synthesis of Piperazine-2,5-dione

-

To a round-bottom flask equipped with a reflux condenser, add glycine (1.0 eq) and ethylene glycol as the solvent.

-

Heat the mixture to 170-180 °C with constant stirring.

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the cooled mixture to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from hot water to obtain pure piperazine-2,5-dione as a white solid.

-

Dry the product under vacuum.

Step 2: N-Alkylation of Piperazine-2,5-dione

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperazine-2,5-dione (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the suspension.

-